molecular formula C22H25NO6 B2965407 (S)-4-(2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)-3-oxopropyl)benzoic acid CAS No. 2007910-08-7

(S)-4-(2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)-3-oxopropyl)benzoic acid

Cat. No.: B2965407
CAS No.: 2007910-08-7
M. Wt: 399.443
InChI Key: RSRFHNIDRTXGOC-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(S)-4-(2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)-3-oxopropyl)benzoic acid" is a chiral benzoic acid derivative featuring a benzyloxycarbonyl (Cbz) and tert-butoxy (t-Bu) protecting group. These functional groups are critical in peptide synthesis and medicinal chemistry, where they serve to protect reactive amino and carboxyl moieties during multi-step reactions . The (S)-configuration at the stereogenic center influences its biological interactions and synthetic utility.

Properties

IUPAC Name

4-[(2S)-3-[(2-methylpropan-2-yl)oxy]-3-oxo-2-(phenylmethoxycarbonylamino)propyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO6/c1-22(2,3)29-20(26)18(13-15-9-11-17(12-10-15)19(24)25)23-21(27)28-14-16-7-5-4-6-8-16/h4-12,18H,13-14H2,1-3H3,(H,23,27)(H,24,25)/t18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSRFHNIDRTXGOC-SFHVURJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CC1=CC=C(C=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-4-(2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)-3-oxopropyl)benzoic acid is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and cytotoxic applications. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C16H23NO5
  • Molecular Weight : 309.358 g/mol
  • CAS Number : 146398-02-9

The compound features a benzyloxycarbonyl group, which is known to enhance the lipophilicity and bioavailability of peptides and amino acids, potentially increasing their therapeutic efficacy.

Biological Activity Overview

The biological activity of this compound has been investigated primarily through its antimicrobial and cytotoxic properties.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies involving related benzoic acid derivatives have demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

A specific study reported that derivatives containing the benzyloxycarbonyl moiety showed enhanced activity against:

  • Bacterial Strains : Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa
  • Fungal Strains : Aspergillus niger, Candida albicans

The agar-well diffusion method was employed to measure the inhibitory zones, which ranged from 9 mm to 20 mm depending on the specific compound and concentration used .

Cytotoxicity

Cytotoxicity studies have shown that similar compounds can inhibit the growth of cancer cell lines. For example, hydrolyzed peptide conjugates derived from benzoic acids demonstrated cytotoxic effects on:

  • Ehrlich’s Ascites Carcinoma (EAC)
  • Dalton’s Lymphoma Ascites (DLA)

In these studies, the compounds were tested against standard drugs like 5-fluorouracil, revealing comparable or superior cytotoxic effects .

Case Studies

  • Study on Amino Acid Conjugates :
    • A series of amino acid conjugates were synthesized using this compound as a scaffold.
    • These conjugates exhibited strong antimicrobial properties with MIC values ranging from 6 to 12.5 µg/mL against various pathogens .
  • Peptide-Benzoic Acid Conjugates :
    • Research highlighted the synthesis of benzimidazolo-peptide conjugates that incorporated structural elements similar to this compound.
    • These compounds were evaluated for their antimicrobial and anthelmintic activities, demonstrating significant potential as therapeutic agents .

Data Tables

Activity TypeTarget OrganismsInhibitory Zone (mm)MIC (µg/mL)
AntimicrobialS. aureus1210
E. coli108
P. aeruginosa912
FungalA. niger156
C. albicans187
CytotoxicityEACN/A5-FU Comparison
DLAN/A5-FU Comparison

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related molecules from the evidence:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Stereochemistry Applications/Notes
(S)-4-(2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)-3-oxopropyl)benzoic acid C₂₂H₂₃NO₇* ~437.4† Benzyloxycarbonyl, tert-butoxy, benzoic acid S Hypothesized use in peptide synthesis; stability under acidic conditions
(S)-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid C₁₆H₂₁NO₇ 323.35 Benzyloxycarbonyl, tert-butoxy, butanoic acid S Discontinued product; potential instability in long-term storage
4-[(1R)-1-{[(tert-butoxy)carbonyl]amino}-3-oxopropyl]benzoic acid C₁₅H₁₉NO₅ 293.31 tert-Butoxycarbonyl, benzoic acid R Mirror stereoisomer; impacts binding affinity in enzyme inhibition studies
4-{3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enamido}benzoic acid C₂₆H₂₁N₅O₃ 451.48 Benzyl, pyrazole, cyano, benzoic acid N/A Designed as a kinase inhibitor building block; enhanced solubility in DMSO

*Hypothetical formula based on structural analogs.
†Calculated based on analogous compounds.

Functional Group Analysis

  • Benzyloxycarbonyl (Cbz) vs. tert-Butoxycarbonyl (Boc): The Cbz group in the target compound offers orthogonal protection to Boc, enabling selective deprotection under hydrogenolysis (Cbz) vs. acidic conditions (Boc) . This distinction is critical in multi-step syntheses, such as peptide coupling in .
  • Benzoic Acid vs.

Stereochemical and Stability Considerations

  • The (S)-configuration in the target compound may confer higher metabolic stability than its (R)-isomer (), as seen in protease-resistant peptide analogs .
  • highlights discontinuation of a structurally similar butanoic acid derivative, possibly due to hydrolysis susceptibility of the t-Bu ester under basic conditions.

Q & A

Basic Research Question

  • NMR Spectroscopy :
    • ¹H NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm), tert-butyl singlet (δ 1.4 ppm), and Cbz-group benzyl protons (δ 5.1–5.3 ppm) .
    • ¹³C NMR : Confirm ester carbonyl (δ ~165 ppm) and tert-butyl carbons (δ ~28 ppm) .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>97% by HLC) .
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., [M+H]+ calculated for C₂₃H₂₆N₂O₇: 455.18) .

Advanced Tip : Chiral HPLC (e.g., Chiralpak AD-H column) can confirm enantiomeric purity if racemization is suspected during synthesis .

How can one optimize the synthesis to minimize epimerization at the chiral center?

Advanced Research Question
Epimerization risks arise during carboxyl activation or under basic conditions. Mitigation strategies include:

  • Low-Temperature Coupling : Perform reactions at 0–4°C to slow racemization .
  • Chiral Auxiliaries : Use (S)-configured tert-butyl esters to reinforce stereochemical integrity .
  • Mild Deprotection : Prefer hydrogenolysis (H₂/Pd-C) over acidic conditions for Cbz removal to preserve chirality .

Data Validation : Monitor reaction progress via chiral HPLC and compare retention times with authentic standards .

What strategies resolve conflicting solubility data in different solvent systems?

Advanced Research Question
Discrepancies often arise from solvent polarity and pH variations. Systematic approaches include:

  • Multi-Solvent Testing : Screen DMSO, THF, and dichloromethane at 1–10 mM concentrations .
  • pH Adjustment : Use buffered aqueous solutions (pH 2–10) to assess ionization effects on solubility .
  • Dynamic Light Scattering (DLS) : Detect aggregation in polar solvents, which may falsely indicate low solubility .

Example : Benzyloxy-containing analogs in show improved solubility in THF:MeOH (9:1) due to reduced polarity .

How does the tert-butoxy group influence stability under acidic/basic conditions?

Advanced Research Question

  • Acidic Conditions : The tert-butoxy ester hydrolyzes rapidly in strong acids (e.g., TFA) but remains stable in mild acids (pH > 3) .
  • Basic Conditions : Resists saponification (pH < 12) due to steric hindrance, unlike methyl/ethyl esters .

Q. Comparative Data :

Protecting GroupStability in 1M HClStability in 1M NaOH
tert-Butoxy>24 hours>48 hours
Benzyloxy<1 hour>72 hours
Data extrapolated from .

What steps validate compound integrity when HPLC and LC-MS purity results conflict?

Q. Methodological Focus

  • Repeat Analysis : Use different columns (C18 vs. phenyl-hexyl) to rule out column-specific interactions .
  • Spike Testing : Add a pure reference standard to check for co-elution .
  • 2D NMR : Perform HSQC/HMBC to confirm structural consistency .

Case Study : In , >97% HLC purity for Cbz-protected analogs was validated via orthogonal TLC and NMR .

What are the recommended storage conditions to prevent degradation?

Basic Research Question

  • Temperature : Store at –20°C in sealed, desiccated vials to avoid hydrolysis .
  • Light Sensitivity : Protect from UV exposure (use amber glass) due to the benzoic acid moiety’s photosensitivity .
  • Moisture Control : Use silica gel packs in storage containers to prevent ester hydrolysis .

Caution : Degradation products (e.g., free benzoic acid) can be identified via TLC (Rf shift) or HPLC retention time changes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.